molecular formula C10H20BIO2 B1445297 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1236275-93-6

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1445297
CAS RN: 1236275-93-6
M. Wt: 309.98 g/mol
InChI Key: JSNVPKWJELUHJD-UHFFFAOYSA-N
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Description

The compound “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its name. It likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. The carbon atom is also part of a butyl chain that carries an iodine atom .


Chemical Reactions Analysis

Organoboron compounds are known to undergo a variety of chemical reactions, including hydroboration, transmetallation, and coupling reactions . The specific reactions that “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on its exact structure. Similar organoboron compounds are generally stable and have low reactivity .

Scientific Research Applications

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the preparation of phosphonium salts . It’s used to synthesize tricyclohexyl (acetoxybutyl)phosphonium iodide and tri-n-hexyl (acetoxybutyl)phosphonium iodide . These salts are intermediates in various organic reactions, including the Wittig reaction, which is pivotal for forming carbon-carbon double bonds.

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference compound due to its well-defined structure and stability. It can help in the calibration of instruments or in the development of new analytical methods .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules. In the case of organoboron compounds, they often act as electrophiles or Lewis acids in chemical reactions .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Organoboron compounds can be hazardous and require careful handling .

Future Directions

The study of organoboron compounds is a vibrant field of research with potential applications in organic synthesis, medicinal chemistry, and materials science . The development of new organoboron compounds like “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could open up new possibilities in these areas.

properties

IUPAC Name

2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVPKWJELUHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis routes and methods

Procedure details

While under a nitrogen atmosphere, a solution of 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (46.2 g, 0.176 mol, 1.0 equiv) and sodium iodide (52.8 g, 0.35 mol, 2 equiv) in acetone (176 mL, 1.0 M) was heated to 50° C. for 4 h. After cooling to room temperature the solution was concentrated under reduced pressure. The resulting residue was diluted with heptane (200 mL) and filtered through a short pad of silica gel (300 g) wetted with heptane. After eluting with a solution of 10% ethyl acetate in heptane (500 mL) the filtrate was concentrated to give 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil (53.5 g, 98%). 1H NMR (CDCl3, 300 MHz) δ 3.18 (t, J=7.2 Hz, 2H), 1.90-1.78 (m, 2H), 1.58-1.44 (m, 2H), 1.24 (s, 12H), 0.79 (t, J=7.5 Hz, 2H); ESI-LCMS m/z calcd for C10H20BIO2: expected 310.1. found 311.1 (M+H)+.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Reactant of Route 6
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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